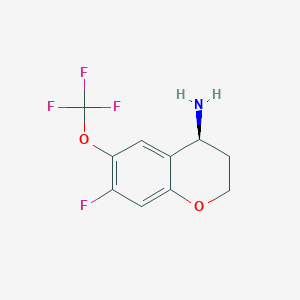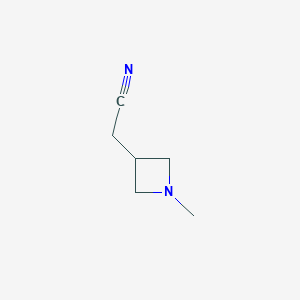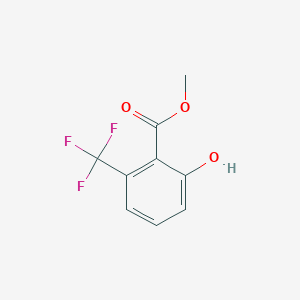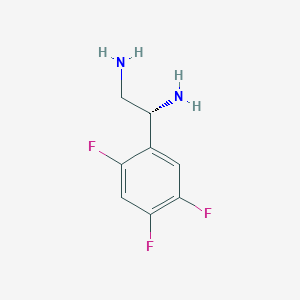
(5-Methylpyridin-2-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylpyridin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H10ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyridin-2-yl)methanol hydrochloride typically involves the reaction of 5-methylpyridine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Condensation Reaction: 5-methylpyridine is reacted with formaldehyde in the presence of a catalyst to form (5-Methylpyridin-2-yl)methanol.
Hydrochlorination: The resulting (5-Methylpyridin-2-yl)methanol is then treated with hydrogen chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methylpyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: Formation of 5-methylpyridine-2-carboxylic acid.
Reduction: Formation of 5-methylpyridin-2-ylmethanol.
Substitution: Formation of 5-methylpyridin-2-ylmethyl chloride.
Applications De Recherche Scientifique
(5-Methylpyridin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-Methylpyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby altering their activity and influencing metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methylpyridin-2-yl)methanamine hydrochloride: Similar in structure but contains an amine group instead of a hydroxyl group.
(5-Methylpyridin-2-yl)methanol: The base compound without the hydrochloride group.
2-(Chloromethyl)-5-methylpyridine hydrochloride: Contains a chloromethyl group instead of a hydroxymethyl group.
Uniqueness
(5-Methylpyridin-2-yl)methanol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications .
Propriétés
Formule moléculaire |
C7H10ClNO |
|---|---|
Poids moléculaire |
159.61 g/mol |
Nom IUPAC |
(5-methylpyridin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-6-2-3-7(5-9)8-4-6;/h2-4,9H,5H2,1H3;1H |
Clé InChI |
PVSSTFVEEYQJTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-chloro-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B13032938.png)

![potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide](/img/structure/B13032949.png)

![8-Methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B13032961.png)
![6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-N-[(3S)-pyrrolidin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B13032962.png)


![3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid](/img/structure/B13032987.png)


